O-(2-Methyl-allyl)-hydroxylamine hydrochloride chemical properties
O-(2-Methyl-allyl)-hydroxylamine hydrochloride chemical properties
An In-Depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern chemical biology and drug development, the ability to selectively and stably link molecules is paramount. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has emerged as a critical reagent in this field, primarily valued for its role in forming stable oxime ether linkages. As a derivative of hydroxylamine, it provides a robust chemical handle for the conjugation of biomolecules, the creation of sophisticated drug delivery systems, and the functionalization of material surfaces. This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective implementation.
Physicochemical and Structural Properties
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a white solid at room temperature.[1] Its structure features a hydroxylamine moiety O-alkylated with a 2-methylallyl (isobutenyl) group, supplied as a hydrochloride salt to improve stability and handling. The presence of the terminal double bond on the allyl group offers an additional site for orthogonal chemical modifications, further expanding its utility.
Core Chemical Structure
The molecular structure is fundamental to its reactivity, particularly the nucleophilic character of the terminal aminooxy group.
Caption: Figure 1: Chemical Structure
Key Physicochemical Data
The following table summarizes the essential properties of O-(2-Methyl-allyl)-hydroxylamine hydrochloride.
| Property | Value | Source |
| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [2] |
| Synonyms | O-(2-methylallyl)hydroxylamine HCl | [2] |
| CAS Number | 54149-64-3 | [1][2][3] |
| Molecular Formula | C₄H₁₀ClNO | [2] |
| Molecular Weight | 123.58 g/mol | [2][3] |
| Appearance | White Solid | [1] |
| Purity | Typically ≥96% | [1] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features, which are crucial for identity confirmation in a laboratory setting.
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¹H NMR (D₂O):
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~1.8 ppm (singlet, 3H): Protons of the methyl (CH₃) group on the double bond.
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~4.3 ppm (singlet, 2H): Methylene protons adjacent to the oxygen atom (-O-CH₂-).
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~5.0 ppm and ~5.1 ppm (singlets, 2H): Vinylic protons of the terminal methylene (=CH₂) group. The NH₃⁺ protons are typically exchanged with D₂O and may not be observed.
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-
¹³C NMR (D₂O):
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~19 ppm: Methyl carbon (-CH₃).
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~78 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-).
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~115 ppm: Terminal vinylic carbon (=CH₂).
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~140 ppm: Quaternary vinylic carbon (=C(CH₃)-).
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-
IR Spectroscopy (Solid Phase):
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Broadband ~2800-3200 cm⁻¹: N-H stretching from the ammonium salt.
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~1650 cm⁻¹: C=C stretching of the alkene.
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~1100 cm⁻¹: C-O stretching of the ether linkage.
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Reactivity and Mechanistic Insights
The primary utility of O-(2-Methyl-allyl)-hydroxylamine hydrochloride stems from the reactivity of its aminooxy group (-ONH₂) with carbonyl compounds (aldehydes and ketones).
The Oxime Ligation Reaction
This reaction, a cornerstone of "click chemistry," proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N oxime ether bond.[4][5] The reaction is typically most efficient under slightly acidic conditions (pH 4-6), which facilitates the dehydration step.[4]
The stability of the resulting oxime bond is a significant advantage over other carbonyl chemistries, such as hydrazone formation, which are more susceptible to hydrolysis.[4]
Caption: Figure 2: Oxime Ligation Pathway
Catalysis for Enhanced Kinetics
While oxime ligation is robust, its rate can be slow at neutral physiological pH. The discovery of aniline and its derivatives as effective catalysts has been a major advancement.[4] These catalysts accelerate the rate-limiting dehydration step, enabling efficient conjugation at lower reactant concentrations and under milder conditions, which is critical for preserving the function of sensitive biomolecules.[4]
Key Applications in Research and Development
The unique properties of O-(2-Methyl-allyl)-hydroxylamine hydrochloride make it a versatile tool for scientists in multiple disciplines.
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Bioconjugation and Chemical Probes: Its ability to react specifically with aldehydes and ketones, which can be introduced into biomolecules through genetic or chemical methods, allows for the precise labeling of proteins, peptides, and carbohydrates.[6][7] This enables the attachment of fluorophores, affinity tags, or cross-linking moieties for use in advanced biological assays.[6]
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Drug Delivery and Development: The stability of the oxime linker is highly desirable for constructing antibody-drug conjugates (ADCs) and other targeted delivery systems. The linker ensures that the therapeutic payload remains attached to the targeting moiety until it reaches its site of action.
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Materials Science: The aminooxy group can be used to functionalize surfaces that have been patterned with aldehydes or ketones, enabling the creation of bio-interfaces, sensor chips, and customized polymer materials.
Experimental Protocol: Oxime Ligation for Protein Labeling
This protocol provides a generalized workflow for conjugating O-(2-Methyl-allyl)-hydroxylamine hydrochloride to a protein containing a genetically encoded p-acetylphenylalanine (pAcF) residue, which presents a ketone handle.
Materials:
-
Protein with pAcF residue (e.g., in 100 mM phosphate buffer, pH 7.4)
-
O-(2-Methyl-allyl)-hydroxylamine hydrochloride
-
Aniline catalyst solution (e.g., 200 mM aniline in a compatible solvent)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Purification system (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)
Methodology:
-
Reagent Preparation:
-
Dissolve the ketone-bearing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of O-(2-Methyl-allyl)-hydroxylamine hydrochloride in the Reaction Buffer.
-
Prepare a 200 mM stock solution of aniline in a minimal amount of an organic co-solvent like DMSO, then dilute into the Reaction Buffer.
-
-
Conjugation Reaction:
-
To the protein solution, add the O-(2-Methyl-allyl)-hydroxylamine hydrochloride stock solution to achieve a final concentration of 5-10 mM (a significant molar excess).
-
Add the aniline catalyst solution to a final concentration of 10-20 mM.
-
Gently mix the reaction and incubate at room temperature (20-25 °C) for 2-4 hours. For sensitive proteins, the reaction can be performed at 4 °C for 12-24 hours.
-
-
Purification:
-
Upon completion, remove the excess unreacted hydroxylamine reagent and aniline catalyst.
-
This is typically achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes, or by using a desalting/size-exclusion chromatography column.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which may show a slight mass shift), and more definitively by mass spectrometry (ESI-MS or MALDI-TOF) to observe the mass increase corresponding to the addition of the 2-methylallyl-oxyamino group.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for O-(2-Methyl-allyl)-hydroxylamine hydrochloride is not widely available, data from closely related compounds like hydroxylamine hydrochloride and other O-alkylhydroxylamines provide essential safety guidance.[8][9]
-
Hazards:
-
Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]
-
Conclusion
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a highly valuable reagent for chemical synthesis, particularly in the fields of bioconjugation and drug development. Its ability to form stable oxime bonds with high specificity makes it an indispensable tool for researchers aiming to create complex, functional molecular constructs. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in scientific innovation.
References
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PubChem. (n.d.). O-(2-Methyl-allyl)-hydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Merck. (n.d.). Hydroxylamine Hydrochloride GR ACS Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). O-Allylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]
- Google Patents. (n.d.). EP0440582A1 - Process for preparing O-substituted hydroxylamines.
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iChemical. (n.d.). Buy O-(2-METHYL-ALLYL)-HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
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Sciencemadness.org. (2010). Hydroxylamine HCl synthesis question. Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]
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VEGSCI Inc. (n.d.). O-(2-Methyl-allyl)-hydroxylamine hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Retrieved from [Link]
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PubMed. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Retrieved from [Link]
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